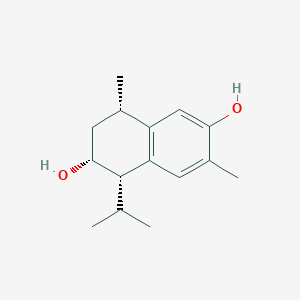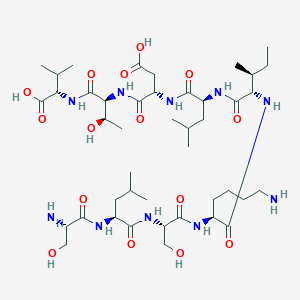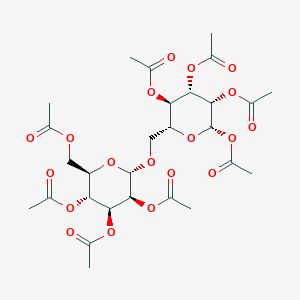
Sulfamethizole N4-acetate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamethizole N4-acetate-d4 is a deuterated derivative of sulfamethizole, a sulfonamide antibiotic. Sulfonamides are synthetic bacteriostatic antibiotics with a broad spectrum of activity against most gram-positive and many gram-negative organisms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of sulfamethizole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfamethizole N4-acetate-d4 involves the acetylation of sulfamethizole with acetic anhydride in the presence of a deuterated catalyst. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using industrial-scale chromatography or crystallization techniques to achieve the required purity for research applications.
Análisis De Reacciones Químicas
Types of Reactions
Sulfamethizole N4-acetate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Sulfamethizole N4-acetate-d4 is widely used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulfamethizole.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of sulfamethizole.
Drug Interaction Studies: Examining the interactions of sulfamethizole with other drugs and compounds.
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for quantifying sulfamethizole in biological samples.
Mecanismo De Acción
Sulfamethizole N4-acetate-d4, like sulfamethizole, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfamethizole prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Sulfadiazine
- Sulfamethoxazole
- Sulfathiazole
Uniqueness
Sulfamethizole N4-acetate-d4 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for more precise tracking and quantification in mass spectrometry, providing more accurate data compared to non-deuterated analogs.
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics, metabolism, and analytical chemistry. Its unique properties make it an essential tool for studying the behavior and interactions of sulfamethizole in biological systems.
Propiedades
Fórmula molecular |
C11H12N4O3S2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C11H12N4O3S2/c1-7(16)12-9-3-5-10(6-4-9)20(17,18)15-11-14-13-8(2)19-11/h3-6H,1-2H3,(H,12,16)(H,14,15)/i3D,4D,5D,6D |
Clave InChI |
PMDSJEXWWAYJPT-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H] |
SMILES canónico |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)

![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)


![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)






